N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoylphenoxy group, an ethyl linker, and a fluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzoylphenoxy intermediate. This intermediate is then reacted with an ethylating agent to introduce the ethyl linker. Finally, the fluorobenzenesulfonamide group is attached through a sulfonation reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide
- N-[2-(4-benzoylphenoxy)ethyl]-4-chlorobenzenesulfonamide
Uniqueness
N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4S/c22-18-8-12-20(13-9-18)28(25,26)23-14-15-27-19-10-6-17(7-11-19)21(24)16-4-2-1-3-5-16/h1-13,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECNWLHNZKYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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